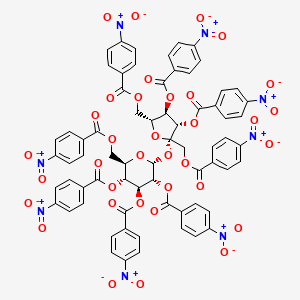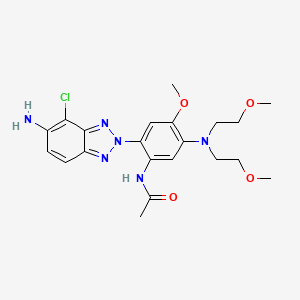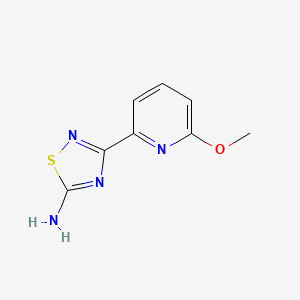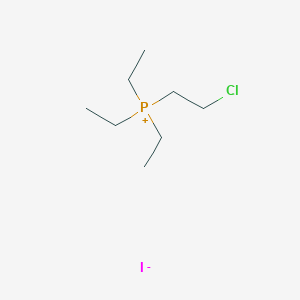
2-Chloroethyl(triethyl)phosphanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl(triethyl)phosphanium iodide is a chemical compound with the molecular formula C8H19ClP+ and a molecular weight of 181.6627 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Chloroethyl(triethyl)phosphanium iodide typically involves the reaction of triethylphosphine with 2-chloroethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloroethyl(triethyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethyl(triethyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloroethyl(triethyl)phosphanium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
2-Chloroethyl(triethyl)phosphanium iodide can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and tris(2-chloropropyl) phosphate. These compounds share some structural similarities but differ in their chemical properties and applications . For example:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Tris(2-chloropropyl) phosphate: Also used as a flame retardant but with different physical and chemical properties.
The uniqueness of 2-Chloroethyl(triethyl)phosphanium iodide lies in its specific reactivity and applications in various fields.
Properties
CAS No. |
6295-24-5 |
|---|---|
Molecular Formula |
C8H19ClIP |
Molecular Weight |
308.57 g/mol |
IUPAC Name |
2-chloroethyl(triethyl)phosphanium;iodide |
InChI |
InChI=1S/C8H19ClP.HI/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FCYGQWGGWIEPAT-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](CC)(CC)CCCl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


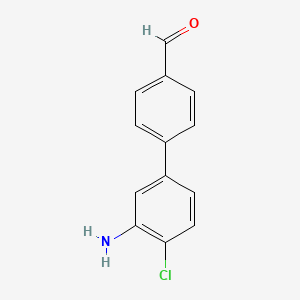
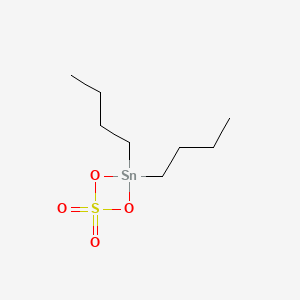
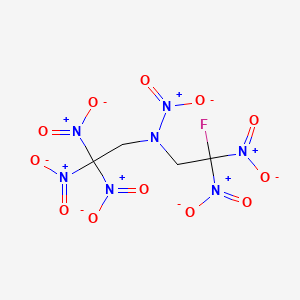
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)


